molecular formula C16H24N4O2S B12238720 N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B12238720
M. Wt: 336.5 g/mol
InChI Key: QQGCMFYFPMOUAW-UHFFFAOYSA-N
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Description

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the pyrimidine ring is often prepared via cyclization of appropriate precursors . The final step involves the sulfonation of the cyclopropane group to form the cyclopropanesulfonamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. This can lead to changes in cell signaling, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrimidine derivatives, such as:

Uniqueness

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C16H24N4O2S

Molecular Weight

336.5 g/mol

IUPAC Name

N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C16H24N4O2S/c21-23(22,14-4-5-14)19-13-6-8-20(9-7-13)16-10-15(17-11-18-16)12-2-1-3-12/h10-14,19H,1-9H2

InChI Key

QQGCMFYFPMOUAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCC(CC3)NS(=O)(=O)C4CC4

Origin of Product

United States

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